Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride

概要

説明

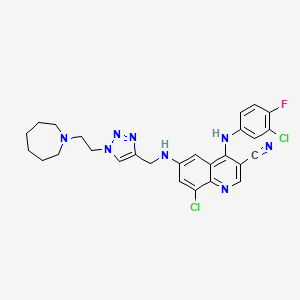

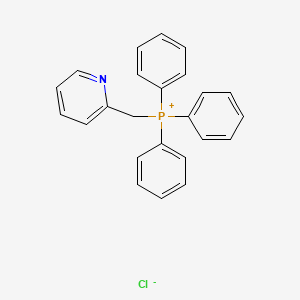

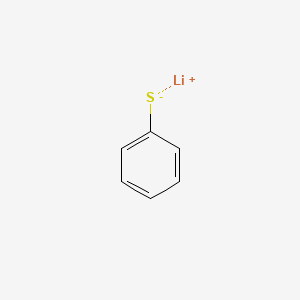

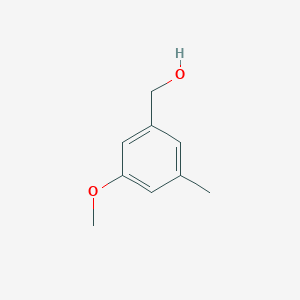

“Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride” is a research chemical with the molecular formula C24H21ClNP . It is also known as “(2-Pyridinylmethyl)triphenylphosphonium chloride” and has a molecular weight of 389.87 g/mol .

Molecular Structure Analysis

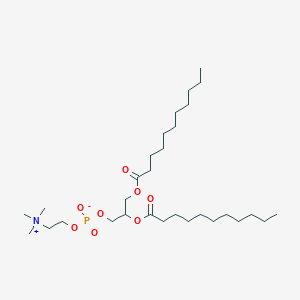

The molecular structure of “Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride” consists of a phosphonium ion with three phenyl groups and a 2-pyridinylmethyl group attached to the phosphorus atom . The chloride ion is associated with the phosphonium ion to form a salt .科学的研究の応用

Antimicrobial Activity

Research has indicated that pyridinium salts, which include phosphonium compounds, exhibit antimicrobial properties . These compounds can disrupt bacterial cell walls, leading to a direct or indirect lethal effect on cell viability. This makes them potential candidates for developing new antibacterial drugs, especially in the face of increasing antibiotic resistance.

Bioactive Pharmaceuticals

Due to their structural diversity, pyridinium salts are found in many natural products and bioactive pharmaceuticals . They have been used in a wide range of research topics, including the development of anti-cancer, anti-malarial, and anti-cholinesterase inhibitors. Their role in these applications is often related to their reactivity and the ability to form stable ionic structures.

Materials Science

The unique properties of pyridinium salts make them suitable for applications in materials science . They can be used to create new materials with specific electrical, optical, or mechanical properties, which can be applied in various industries, from electronics to construction.

Gene Delivery Systems

Pyridinium salts have been explored for their potential in biological applications related to gene delivery . Their ability to form complexes with DNA and facilitate its transfer into cells is a promising area of research, particularly for gene therapy treatments.

Ionic Liquids

Pyridinium salts, including phosphonium compounds, are important in the synthesis of pyridinium ionic liquids . These liquids have unique properties such as low volatility and high thermal stability, making them useful in a variety of industrial processes, including as solvents and electrolytes.

Reactivity and Synthetic Routes

The compound’s reactivity is a significant area of study, with research focusing on its synthetic routes and the resulting products . Understanding these aspects is essential for optimizing its use in various chemical reactions and for the synthesis of complex molecules.

作用機序

It’s worth noting that structurally diverse pyridinium salts, which include compounds like “(2-pyridinylmethyl)triphenylphosphonium chloride”, are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics . They have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

特性

IUPAC Name |

triphenyl(pyridin-2-ylmethyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NP.ClH/c1-4-13-22(14-5-1)26(23-15-6-2-7-16-23,24-17-8-3-9-18-24)20-21-12-10-11-19-25-21;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNXOGIHFLDANL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453659 | |

| Record name | Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | |

CAS RN |

38700-15-1 | |

| Record name | Phosphonium, triphenyl(2-pyridinylmethyl)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1589301.png)

![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)